molecular formula C8H12O3 B8456945 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

Cat. No.: B8456945
M. Wt: 156.18 g/mol
InChI Key: FGKQWWPSXGYEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-oxopropyl)oxan-4-one

InChI

InChI=1S/C8H12O3/c1-6(9)4-7-5-11-3-2-8(7)10/h7H,2-5H2,1H3

InChI Key

FGKQWWPSXGYEGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1COCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,6-dihydro-2H-pyran-4-yloxy)trimethylsilane (1.0 g, 5.80 mmol) and trimethyl(prop-1-en-2-yloxy)silane (7.56 g, 58.0 mmol) were added dropwise to a vigorously stirred suspension of ceric ammonium nitrate (6.36 g, 11.61 mmol) and sodium bicarbonate (1.950 g, 23.22 mmol) in dry acetonitrile (40 ml). The resulting mixture was stirred until the orange color disappeared and a thick white precipitate formed. The reaction mixture was then poured into water and extracted with EtOAc. The combined extracts were washed by brine, and dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by column chromatography on silica gel, using EtOAc/Hex 10-50% to give the product (0.42 g, 46.3% yield). 1H NMR (400 MHz, CDCl3) δ (ppm) 4.30-4.25 (m, 1H), 4.21-4.16 (m, 1H), 3.68-3.62 (m, 1H), 3.37-3.31 (m, 1H), 3.19-3.15 (m, 1H), 2.91-2.85 (m, 1H), 2.75-2.66 (m, 1H), 2.39-2.34 (m, 1H), 2.21-2.15 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46.3%

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